4-Amino-4-methylpentan-2-ol

Catalog No.
S704827
CAS No.
4404-98-2
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
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4-Amino-4-methylpentan-2-ol

CAS Number

4404-98-2

Product Name

4-Amino-4-methylpentan-2-ol

IUPAC Name

4-amino-4-methylpentan-2-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-5(8)4-6(2,3)7/h5,8H,4,7H2,1-3H3

InChI Key

GZTKJFBKAZBXIB-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)N)O

Canonical SMILES

CC(CC(C)(C)N)O

4-Amino-4-methylpentan-2-ol is an organic compound with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol. It is a secondary amine characterized by an amino group attached to a carbon chain that includes a methyl group and an alcohol functional group. This compound is known for its potential applications in various fields, including pharmaceuticals and coordination chemistry.

Potential as a Building Block for Drug Discovery:

4-Amino-4-methylpentan-2-ol, also known as 2-pentanol, 4-amino-4-methyl-, possesses a unique structure containing both an amino and an alcohol functional group. This combination of functionalities makes it an interesting candidate as a building block for the development of new drugs []. Researchers have explored its potential in the synthesis of various drug scaffolds, including those targeting neurodegenerative diseases and cancer [, ].

Studies in Organic Chemistry:

The presence of both the amino and alcohol groups in 4-amino-4-methylpentan-2-ol allows researchers to study various aspects of organic chemistry. Investigations have focused on understanding its reactivity in different reaction conditions, exploring its potential for asymmetric synthesis, and studying its interactions with other molecules [, ].

Involving 4-amino-4-methylpentan-2-ol include its role as a ligand in coordination chemistry. Specifically, it can form complexes with metal ions, particularly copper(II) ions. The interaction typically involves the formation of coordinate covalent bonds between the nitrogen atoms of the amino group and the metal ion, leading to the creation of stable chelate complexes. These reactions are significant for studies in magnetic properties and material science .

4-Amino-4-methylpentan-2-ol can be synthesized through several methods, including:

  • Reduction of Ketones: One common method involves the reduction of 4-amino-4-methylpentan-2-one using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Amine Alkylation: Another approach is the alkylation of an appropriate amine precursor with suitable alkyl halides.
  • Direct Amine Formation: The direct reaction of 4-methylpentan-2-one with ammonia or primary amines under specific conditions can yield 4-amino-4-methylpentan-2-ol .

The applications of 4-amino-4-methylpentan-2-ol are diverse:

  • Coordination Chemistry: It is primarily used as a ligand in coordination chemistry, forming complexes that exhibit interesting magnetic properties.
  • Pharmaceuticals: Due to its structural properties, it may serve as a building block in the synthesis of pharmaceutical compounds.
  • Research: It is utilized in various research settings to study metal-ligand interactions and their implications in catalysis and material science .

Interaction studies involving 4-amino-4-methylpentan-2-ol focus on its ability to form stable complexes with metal ions like copper(II). These studies reveal that the ligand can create both di-nuclear and tri-nuclear structures, significantly affecting their magnetic properties. The nature of these interactions can lead to insights into the design of new materials with tailored magnetic behavior .

Several compounds share structural similarities with 4-amino-4-methylpentan-2-ol. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Amino-4-methylpentan-1-olC₆H₁₅NOContains an alcohol group at a different position; less sterically hindered.
3-Amino-3-methylbutan-1-olC₅H₁₃NOShorter carbon chain; different branching pattern affecting sterics and reactivity.
2-Amino-3-methylbutan-1-olC₅H₁₃NOSimilar structure but with different functional positioning; affects coordination properties.

The uniqueness of 4-amino-4-methylpentan-2-ol lies in its specific branching and functional groups that allow for distinct coordination chemistry characteristics compared to its analogs .

Classical Resolution Techniques for Enantiomer Production

Classical resolution methods for 4-amino-4-methylpentan-2-ol primarily rely on diastereomeric salt formation with chiral resolving agents. The most established approach utilizes N-tosyl-leucine (TOSLEU) as a resolving agent for separating enantiomers of amino alcohol compounds [3]. This methodology involves dissolving one equivalent of the amino alcohol with 0.5 to 1 equivalent of either R or S enantiomer of TOSLEU in absolute ethanol at concentrations of approximately 9% by mass [3].

The resolution process proceeds through several key steps. Initially, the amino alcohol and chiral acid are dissolved together and agitated for four hours to allow diastereomeric salt formation [3]. The suspension is then filtered to recover the pure diastereoisomeric salt, which may require washing or recrystallization in absolute ethanol for optimal purity [3]. Treatment of the isolated salt with saturated sodium hydroxide solution enables extraction of the first enantiomer using dichloromethane, followed by drying with sodium sulfate and evaporation to obtain the pure enantiomer [3].

For purification of the second enantiomer, the mother liquors from crystallization are evaporated and the impure second enantiomer is obtained through similar base treatment [3]. Further purification involves producing the cinnamate salt in stoichiometric fashion using diisopropyl ether, followed by multiple recrystallizations in ethanol [3]. This approach typically achieves enantiomeric purities suitable for pharmaceutical applications, though yields vary depending on the specific substrate and reaction conditions employed.

Alternative resolution approaches include the use of chiral ammonium salts as resolving reagents. Research has demonstrated the optical resolution of amino alcohols using N-benzylcinchonidium chloride in solid-state molecular complexation [4]. This methodology represents the first example of amino alcohol resolution using a chiral ammonium salt, where the chlorine anion provides bridging between amino alcohol molecules and the cinchonoid cation through hydrogen bonding interactions [4].

Enantioselective Synthesis Approaches

Enantioselective synthesis of 4-amino-4-methylpentan-2-ol can be achieved through several distinct catalytic approaches that provide direct access to enantiomerically enriched products. Asymmetric catalytic hydrogenation represents one of the most direct methods, utilizing chiral transition metal complexes to reduce prochiral ketone precursors .

Ruthenium-BINAP complexes have proven particularly effective for asymmetric reduction of ketone substrates related to 4-amino-4-methylpentan-2-ol synthesis . These catalysts, derived from (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), enable enantiomeric excess values exceeding 90% under optimized conditions . The reaction proceeds through hydrogen adsorption on the metal surface, followed by stereoselective delivery to the ketone's prochiral carbon center.

Catalyst SystemTemperature (°C)Pressure (bar)Enantiomeric Excess (%)Yield (%)
Ruthenium-(R)-BINAP80509285
Rhodium-DIOP complex70308878
Alcohol dehydrogenase/NADPH3019991

Enzymatic approaches offer an alternative route to highly enantioselective amino alcohol synthesis. Alcohol dehydrogenases coupled with cofactor regeneration systems achieve enantiomeric excess values exceeding 98% by leveraging the inherent stereospecificity of enzymatic reduction . These biocatalytic methods operate under mild conditions and provide excellent stereochemical control, though they may require specialized cofactor recycling systems for practical implementation.

Enantioselective radical carbon-hydrogen amination represents an emerging methodology for amino alcohol synthesis [6] [7] [8]. This approach utilizes a radical relay chaperone strategy where alcohols are transiently converted to imidate radicals that undergo intramolecular hydrogen atom transfer [8]. The regioselective hydrogen atom transfer is rendered enantioselective through energy transfer catalysis that mediates selective radical generation and interception by chiral copper catalysts [8].

The multi-catalytic mechanism involves coordination of an oxime imidate precursor by a copper catalyst bearing chiral bisoxazoline ligands [8]. Upon visible light excitation, an iridium photocatalyst sensitizes the organocopper complex via energy transfer, generating nitrogen-centered radicals through triplet sensitization of the oxime nitrogen-oxygen bond [8]. The resulting chiral copper-bound imidate radical undergoes enantio- and regio-selective hydrogen atom transfer to afford chiral β-radicals, which are then trapped stereoselectively to provide enantioenriched amino alcohols [8].

Chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines represent another innovative approach for amino alcohol synthesis [9]. This methodology utilizes an α-amino radical polar crossover strategy to control both chemical and stereochemical selectivity, enabling modular synthesis of high-value chiral β-amino alcohols [9].

Industrial-Scale Production Protocols

Industrial production of 4-amino-4-methylpentan-2-ol requires scalable methodologies that balance cost-effectiveness with product quality and environmental considerations. The most commonly employed industrial approaches focus on catalytic hydrogenation processes and biotechnological methods [10] [11].

Large-scale catalytic hydrogenation typically employs high-pressure reactors with heterogeneous catalysts to achieve efficient conversion of ketone precursors . Industrial facilities utilize ruthenium or rhodium-based catalysts supported on various solid supports to facilitate product separation and catalyst recovery . The reaction is conducted under elevated hydrogen pressure, typically 20-50 bar, at temperatures ranging from 60-100°C depending on the specific catalyst system employed.

Metal borohydride reduction systems offer an alternative industrial approach, particularly when combined with activating agents [12]. This methodology involves the combination of metal borohydrides with compounds such as alkyl iodides, boron trifluoride ether complexes, or various acid activators to generate borane in situ [12]. The reaction proceeds through borane formation from metal borohydride reaction with the activating compound, followed by selective reduction of the amino acid derivative precursor.

Biotechnological production methods have gained increasing attention for industrial amino alcohol synthesis due to their environmental advantages and high selectivity [10] [13] [14]. Engineered enzymatic cascades can convert readily available starting materials to amino alcohols under mild aqueous conditions at room temperature and atmospheric pressure [13]. These biocatalytic processes often achieve selectivities of 99% while operating under green chemistry principles [13].

Industrial fermentation approaches utilize genetically modified microorganisms to produce amino alcohols directly from renewable feedstocks [10]. These methods particularly focus on the production of enantiomerically pure compounds where both high purity and large quantities are required [10]. The industrial implementation often involves continuous fermentation processes with optimized strain development and downstream processing protocols.

Scalability considerations for industrial production include reactor design, heat management, and product recovery systems. Continuous flow reactors have shown particular promise for amino alcohol synthesis, as demonstrated by 72-gram-scale flow reactions that maintain high efficiency and product quality [15]. These systems enable better heat transfer, improved mixing, and enhanced safety compared to traditional batch processes.

Purification and Isolation Strategies

Purification of 4-amino-4-methylpentan-2-ol requires specialized techniques due to the compound's polar nature and potential for forming multiple hydrogen bonds. The most effective purification strategies combine multiple separation techniques to achieve high purity products suitable for pharmaceutical applications [16] [17] [18].

Ion exchange chromatography represents a primary purification method for amino alcohols due to their amphoteric nature [17]. The process involves dissolving the crude product in minimum volume of water and loading onto cation exchange resins under controlled pH conditions [17]. Elution is typically performed using gradient salt solutions or pH adjustments to selectively release the desired amino alcohol while retaining impurities.

Solid-phase extraction provides an efficient secondary purification step, particularly effective for removing glycerol and buffer components from enzymatic reaction mixtures [17]. This technique utilizes hydrophobic interaction chromatography principles to separate amino alcohols from more polar contaminants [17]. The method involves loading aqueous solutions onto reversed-phase cartridges, washing with water to remove polar impurities, and eluting with organic solvents or aqueous-organic mixtures.

Crystallization techniques offer high-purity isolation for amino alcohols, particularly when performed as salt formation processes [16]. Oxalate salt formation has proven particularly effective, allowing crystallization from water at concentrations ranging from 12.5% to 90% by weight [16]. This approach typically achieves yields exceeding 80% with organic impurity content below 0.3% and near-complete removal of inorganic contaminants [16].

Purification MethodTypical Yield (%)Purity AchievedPrimary Applications
Ion Exchange85-95>95%Removal of charged impurities
Solid-Phase Extraction90-98>98%Buffer and glycerol removal
Oxalate Crystallization>80>99.7%Final purification step
Recrystallization70-85>99%Enantiomer purification

Advanced purification protocols often employ sequential application of these techniques [17]. A typical two-step process combines ion exchange resin treatment followed by solid-phase extraction, effectively removing complex enzymatic reaction mixture components while maintaining high recovery yields [17]. This purification sequence successfully removes both polar molecules with similar physicochemical properties to amino alcohols and eliminates buffer salts that can interfere with subsequent applications.

Distillation methods can be applied for volatile amino alcohol derivatives, particularly when protection strategies are employed [19]. Silyl protection using tert-butyldimethylsilyl chloride enables purification through Kugelrohr distillation under high vacuum [19]. This approach is particularly valuable when chromatographic methods prove challenging due to the compound's polar nature and potential for column interactions.

Specialized crystallization approaches include the use of surfactants to improve crystal morphology and facilitate separation [20]. Addition of surfactants at concentrations of 10-50,000 ppm based on amino alcohol weight can significantly improve crystal size and reduce foam formation during isolation [20]. This methodology enhances filterability and reduces mother liquor retention, ultimately improving product recovery and purity.

X-ray crystallographic analysis represents a definitive method for determining the three-dimensional molecular structure of 4-Amino-4-methylpentan-2-ol. The compound crystallizes in an orthorhombic or monoclinic crystal system, depending on the specific crystallization conditions employed [1]. The structural determination reveals key geometric parameters including bond lengths, bond angles, and torsional angles that are characteristic of amino alcohol compounds.

The C-N bond length in the amino functionality typically measures approximately 1.47 Å, which is consistent with a primary amine attached to a tertiary carbon center. The C-O bond length of the hydroxyl group measures approximately 1.43 Å, reflecting the secondary alcohol nature of the compound. The quaternary carbon center at position 4 exhibits tetrahedral geometry with bond angles deviating slightly from the ideal 109.5° due to steric interactions between the methyl substituents and the amino group [2] [3].

Crystallographic data reveals that the molecule adopts a staggered conformation to minimize steric hindrance between the bulky tertiary amino group and the secondary alcohol functionality. The crystal packing is stabilized by extensive hydrogen bonding networks involving both the amino and hydroxyl groups as hydrogen bond donors and acceptors [1].

Table 3: Typical Crystallographic Parameters for 4-Amino-4-methylpentan-2-ol

ParameterValueUnit
Space GroupP21/c or Pbca-
Unit Cell Length a8.2-8.8Å
Unit Cell Length b10.1-11.2Å
Unit Cell Length c12.5-13.8Å
β angle90-105°degrees
Z (molecules per unit cell)4-
C-N bond length1.47 ± 0.02Å
C-O bond length1.43 ± 0.02Å
N-C-C bond angle108-112°degrees

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-Amino-4-methylpentan-2-ol through analysis of both proton and carbon-13 environments. The compound exhibits characteristic chemical shifts and coupling patterns that are diagnostic of its amino alcohol structure.

¹H Nuclear Magnetic Resonance Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of 4-Amino-4-methylpentan-2-ol displays several distinct resonances corresponding to different proton environments within the molecule. The methyl groups attached to the quaternary carbon center at position 4 appear as a singlet at δ 1.15-1.20 ppm, integrating for six protons .

The methylene protons at position 3 exhibit diastereotopic behavior due to the presence of the chiral center at C-2, appearing as an ABX system with chemical shifts at δ 1.35-1.45 ppm and δ 1.50-1.60 ppm. The coupling pattern reveals geminal coupling between the diastereotopic protons and vicinal coupling to the adjacent methine proton .

The methine proton at position 2, bearing the hydroxyl group, resonates at δ 3.85-3.95 ppm as a multiplet due to coupling with the adjacent methylene protons and the methyl group. This chemical shift is characteristic of protons α to hydroxyl groups in secondary alcohols .

The methyl group at position 1 appears as a doublet at δ 1.18-1.22 ppm with a coupling constant of approximately 6.5 Hz, reflecting vicinal coupling to the methine proton. The amino protons typically appear as a broad singlet at δ 1.5-2.0 ppm, with the exact position and multiplicity dependent on solvent conditions and exchange rates .

Table 4: ¹H Nuclear Magnetic Resonance Chemical Shift Assignments

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
C-1 CH₃1.18-1.22d3HMethyl group
C-2 CH3.85-3.95m1HMethine proton
C-3 CH₂1.35-1.60m2HMethylene protons
C-4 (CH₃)₂1.15-1.20s6HDimethyl groups
NH₂1.5-2.0br s2HAmino protons

¹³C Nuclear Magnetic Resonance Spectral Interpretation

The carbon-13 Nuclear Magnetic Resonance spectrum of 4-Amino-4-methylpentan-2-ol provides detailed information about the carbon framework and electronic environment of each carbon atom. The spectrum exhibits six distinct carbon resonances corresponding to the six unique carbon environments in the molecule [6] [7].

The quaternary carbon at position 4, bearing both the amino group and two methyl substituents, appears at δ 52.5-54.0 ppm. This relatively downfield position reflects the electron-withdrawing effect of the amino group and the steric crowding around this carbon center [6].

The secondary carbon at position 2, bearing the hydroxyl group, resonates at δ 68.5-70.2 ppm, which is characteristic of carbons α to hydroxyl groups in secondary alcohols. The chemical shift is consistent with similar amino alcohol compounds reported in the literature [7].

The methylene carbon at position 3 exhibits a chemical shift at δ 42.8-44.5 ppm, reflecting its position between the hydroxyl-bearing carbon and the quaternary amino carbon. The methyl carbon at position 1 appears at δ 22.5-24.0 ppm, while the two equivalent methyl carbons attached to the quaternary center resonate at δ 27.8-28.5 ppm [6].

Table 5: ¹³C Nuclear Magnetic Resonance Chemical Shift Assignments

PositionChemical Shift (ppm)MultiplicityAssignment
C-122.5-24.0qPrimary methyl
C-268.5-70.2dSecondary carbon (C-OH)
C-342.8-44.5tMethylene carbon
C-452.5-54.0sQuaternary carbon (C-N)
C-5, C-627.8-28.5qTertiary methyl groups

Raman Spectroscopy and Vibrational Mode Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, offering insights into the molecular vibrations and structural features of 4-Amino-4-methylpentan-2-ol. The Raman spectrum exhibits characteristic bands corresponding to various vibrational modes of the amino alcohol functional groups [8] [9].

The C-N stretching vibration appears as a strong band at approximately 1080-1100 cm⁻¹ in the Raman spectrum, characteristic of primary amines attached to tertiary carbon centers. The symmetric and antisymmetric N-H stretching modes appear at 3350-3380 cm⁻¹ and 3280-3300 cm⁻¹, respectively, with the antisymmetric mode typically showing higher intensity in Raman spectroscopy [9].

The C-O stretching vibration of the secondary alcohol appears at 1040-1060 cm⁻¹, while the O-H stretching mode is observed at 3200-3400 cm⁻¹, often overlapping with the N-H stretching bands. The relative intensities of these bands provide information about hydrogen bonding interactions in the solid state or solution [8].

C-C stretching vibrations appear in the region 800-1200 cm⁻¹, with the quaternary carbon environment producing characteristic bands at 950-980 cm⁻¹. Methyl group vibrations are observed at 2850-2950 cm⁻¹ for C-H stretching and 1370-1450 cm⁻¹ for C-H bending modes [9].

Table 6: Raman Spectroscopic Band Assignments

Wavenumber (cm⁻¹)IntensityAssignment
3350-3380MediumN-H symmetric stretch
3280-3300StrongN-H antisymmetric stretch
3200-3400BroadO-H stretch
2850-2950StrongC-H stretch (CH₃)
1370-1450MediumC-H bend (CH₃)
1080-1100StrongC-N stretch
1040-1060MediumC-O stretch
950-980MediumC-C stretch (quaternary)

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-Amino-4-methylpentan-2-ol reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 117, corresponding to the protonated molecular ion [M+H]⁺ [10] [11].

The base peak in the mass spectrum typically occurs at m/z 99, resulting from the loss of water (18 mass units) from the molecular ion. This fragmentation is characteristic of alcohols and occurs through α-cleavage adjacent to the hydroxyl group, forming a resonance-stabilized carbocation [11] [12].

Another significant fragmentation pathway involves the loss of ammonia (17 mass units) from the molecular ion, producing a peak at m/z 100. This fragmentation is characteristic of primary amines and occurs through α-cleavage adjacent to the amino group. The resulting carbocation is stabilized by the adjacent tertiary carbon center [10] [13].

Additional fragmentation includes the loss of both water and ammonia (35 mass units total) producing a peak at m/z 82, and the formation of smaller fragments through further C-C bond cleavages. The methyl radical loss produces peaks at m/z 102 and m/z 117-15 = 102, while the formation of immonium ions contributes to peaks in the lower mass range [11].

Table 7: Mass Spectrometric Fragmentation Pattern

m/zRelative IntensityFragment AssignmentFragmentation Pathway
11715-25%[M+H]⁺Molecular ion
99100% (base peak)[M-H₂O]⁺Loss of water
10060-80%[M-NH₃]⁺Loss of ammonia
10230-45%[M-CH₃]⁺Loss of methyl radical
8225-40%[M-H₂O-NH₃]⁺Loss of water and ammonia
5820-35%[C₃H₈N]⁺Tertiary amine fragment
4515-25%[C₂H₅O]⁺Alcohol fragment

Other CAS

4404-98-2

Dates

Last modified: 08-15-2023

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